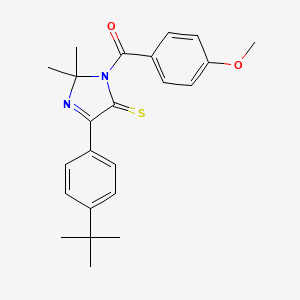

![molecular formula C24H23N5O B2424595 1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide CAS No. 477238-45-2](/img/structure/B2424595.png)

1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide” is a compound that belongs to the class of pyrrolo[2,3-d]pyrimidine derivatives . These compounds are known for their potential as multi-targeted kinase inhibitors and apoptosis inducers .

Synthesis Analysis

The synthesis of such compounds involves a series of steps. For instance, halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ were synthesized in three steps with high yields .

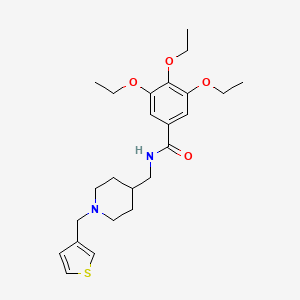

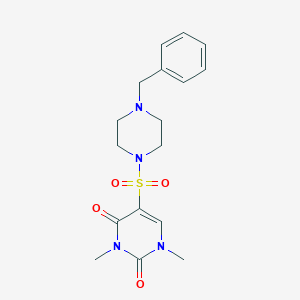

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core, which is a polycyclic aromatic compound containing a benzene ring linked to a pyrrole ring .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation, cyclization, and N-methylation .

Scientific Research Applications

- SMR000017017 potently inhibits RIPK1 (receptor-interacting protein kinase 1) with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . This kinase plays a crucial role in cell death pathways, making it a promising target for therapeutic intervention.

- By efficiently protecting cells from necroptosis, SMR000017017 attenuates necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo . Necroptosis is a regulated form of cell death associated with inflammation and tissue damage.

- SMR000017017 and related compounds effectively inhibit NO production without affecting cell viability. Even at high concentrations (up to 60 µM), most cells remained viable, suggesting their potential as anti-inflammatory agents .

- Although specific details are not provided in the available literature, SMR000017017 belongs to a class of pyrrolo[2,3-d]pyrimidin-4-ones. Further exploration may reveal its antimicrobial properties .

- Halogenated derivatives of SMR000017017 , such as ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’, have been synthesized as potential TKIs. These compounds hold promise for developing more potent and effective kinase inhibitors .

Kinase Inhibition

Necroptosis Modulation

Nitric Oxide (NO) Production Inhibition

Antimicrobial Activity

Targeted Kinase Inhibitors (TKIs)

Mechanism of Action

Future Directions

properties

IUPAC Name |

1-(5,7-diphenylpyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O/c25-22(30)18-11-13-28(14-12-18)23-21-20(17-7-3-1-4-8-17)15-29(24(21)27-16-26-23)19-9-5-2-6-10-19/h1-10,15-16,18H,11-14H2,(H2,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCPKFMBBCGITEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC=NC3=C2C(=CN3C4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-4-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoate;hydrochloride](/img/structure/B2424518.png)

![2-[1-[(4-Bromophenyl)methyl]piperidin-4-yl]oxy-5-fluoropyrimidine](/img/structure/B2424523.png)

![N-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide](/img/structure/B2424528.png)

![2-Bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B2424532.png)